2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
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Overview
Description
The compound “2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one” is a type of 1,3,5-triazine derivative. These compounds are known for their broad range of biological activities . They have been reported to possess cholinesterase inhibitory activities , which makes them potential candidates for the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols in the presence of potassium carbonate . The use of microwave irradiation can speed up the synthesis process, yielding the desired products in less time and with higher purity .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives is confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction . The position of the nitrogen atoms in the triazine ring can be varied, leading to different isomers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols . This reaction is facilitated by the presence of potassium carbonate .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazine derivatives can be determined by various methods such as IR, NMR, and high-resolution mass spectra . For example, the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications
Novel Synthesis Methods
- A new method for synthesizing 2-alkylamino and 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones, including 2-((4-chlorobenzyl)sulfanyl) derivatives, is described. This involves a one-pot synthesis combining condensation, amination, and thermal ring closure, providing a library of pyridotriazines for use in medicinal chemistry (Dagdag, 2022).
- Another study highlights a cyclocondensation process to create pyridyl-substituted 1,3,5-triazines, demonstrating broad applicability and efficient access to these compounds for various applications (Le Falher et al., 2014).
Potential in Medicinal Chemistry
- Research on synthesizing 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones, similar to the queried compound, is underway. These compounds are considered to have significant potential in medicinal chemistry (Dagdag et al., 2021).
Biological Applications
- A series of 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were prepared and evaluated for their antimicrobial and mosquito larvicidal activities, showcasing the biological potential of triazine derivatives (Kumara et al., 2015).
- Another study focused on the synthesis of novel triazinone derivatives with red fluorescent properties, highlighting the potential of these compounds in light emission applications (Darehkordi et al., 2018).
Spectroscopic Analysis
- Vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted using FT-IR and FT-Raman techniques, providing insights into the spectroscopic properties of these types of compounds (Alzoman et al., 2015).
Mechanism of Action
Future Directions
The future directions in the research of 1,3,5-triazine derivatives could involve the design and synthesis of new 1,3,5-triazine hybrids, with the aim of enhancing their cholinesterase inhibitory activities . This could potentially lead to the development of more effective treatments for Alzheimer’s disease .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-6-4-10(5-7-11)9-20-13-16-12-3-1-2-8-18(12)14(19)17-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDHZJHORGLXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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